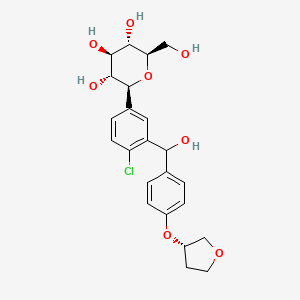

(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(hydroxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Description

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[hydroxy-[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO8/c24-17-6-3-13(23-22(29)21(28)20(27)18(10-25)32-23)9-16(17)19(26)12-1-4-14(5-2-12)31-15-7-8-30-11-15/h1-6,9,15,18-23,25-29H,7-8,10-11H2/t15-,18+,19?,20+,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIOLMJQDSDGOO-FFDFUSRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C(C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)C(C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(hydroxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with potential biological activities. This article reviews its synthesis, characterization, and biological effects based on existing literature.

Chemical Structure and Properties

- Molecular Formula : C23H27ClO7

- Molecular Weight : 450.91 g/mol

- IUPAC Name : (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(hydroxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

The structure includes a tetrahydrofuran moiety and multiple hydroxyl groups that may contribute to its biological activity.

Biological Activity Overview

This compound has shown promise in various biological assays. The following sections summarize key findings regarding its biological activities.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against several bacterial strains. For instance:

- Study Findings : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase IB in cancer cells. This mechanism is crucial for disrupting DNA replication in malignant cells.

Cytotoxicity and Apoptosis

The cytotoxic effects of the compound have been assessed in various cancer cell lines:

- PC3 Prostate Cancer Cells : The compound inhibited cell proliferation with an IC50 value of 58.9 µM. Morphological changes consistent with apoptosis were observed in treated cells.

| Cell Line | IC50 (µM) | Morphological Changes |

|---|---|---|

| PC3 | 58.9 | Apoptotic features noted |

The biological effects of the compound can be attributed to several mechanisms:

- MAPK Pathway Activation : Activation of p38 and JNK proteins has been observed following treatment.

- Caspase-independent Apoptosis : Notably, apoptosis induced by this compound occurs through a caspase-independent pathway.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed:

- Methodology : Disk diffusion method was employed to assess inhibition zones against selected bacteria.

- Results : The compound showed larger inhibition zones compared to control antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and PC3 (prostate cancer).

- Findings : Significant reduction in cell viability was noted across all lines treated with the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Preparation Methods

Silylation and Protection of Hydroxyl Groups

A critical step involves the silylation of the tetrahydro-pyran intermediate to protect hydroxyl groups and facilitate subsequent transformations. This is achieved by reacting 3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-one with trimethylsilyl chloride in the presence of an organic base at ambient temperature (25-30 °C). The reaction mixture is maintained at pH 7-8 using saturated sodium bicarbonate to neutralize acids formed during the process. The organic layer is separated and distilled to isolate the tris-trimethylsilanyloxy intermediate.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| (a) | 3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-one + trimethylsilyl chloride + organic base | Protection of hydroxyl groups via silylation |

| (b) | Saturated sodium bicarbonate | pH control (7-8) |

| (c) | Organic layer separation and distillation | Isolation of silylated intermediate |

Reduction of Benzyl-Substituted Intermediates

The target compound can be prepared by reduction of 2-R'-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol derivatives. This reduction employs organosilane reagents (e.g., trimethylsilane, triethylsilane) in the presence of acids such as boron trifluoride diethyl etherate or trifluoroacetic acid. The reaction is conducted under an inert argon atmosphere using a mixture of non-polar solvents (e.g., dichloromethane, toluene, hexane) and polar aprotic solvents (e.g., acetonitrile, tetrahydrofuran, ethyl acetate). After completion, the reaction is quenched with saturated sodium bicarbonate solution, and layers are separated to isolate the desired product.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| (a) | Organosilane + acid catalyst + non-polar + polar aprotic solvents under argon | Reduction of benzyl-substituted intermediate |

| (b) | Quenching with saturated sodium bicarbonate solution | Neutralization and reaction termination |

| (c) | Layer separation | Isolation of final compound |

Formation of Stable Amorphous Forms

The process includes preparation of stable amorphous forms of the compound to improve its pharmaceutical properties such as solubility and bioavailability. This is achieved without specialized techniques, using industrially feasible solvents like n-heptane, dichloromethane, toluene, and 1,4-dioxane. The ambient temperature is maintained between 25-30 °C to ensure stability.

Reaction Conditions and Solvent Selection

- Organosilanes: Trimethylsilane, triethylsilane, tetramethylsilane, and dimethylsilane are used depending on the reduction step.

- Acids: Boron trifluoride diethyl etherate, trifluoroacetic acid, and methanesulfonic acid catalyze the reduction.

- Solvents: Non-polar solvents include dichloromethane, toluene, hexane, chloroform, diethyl ether, and 1,4-dioxane. Polar aprotic solvents include acetonitrile, tetrahydrofuran, ethyl acetate, acetone, dimethylformamide, and dimethyl sulfoxide.

- Atmosphere: Argon atmosphere is employed to prevent oxidation and moisture interference.

Summary Table of Preparation Process

| Stage | Reagents/Conditions | Outcome |

|---|---|---|

| Silylation | Trimethylsilyl chloride, organic base, pH 7-8, ambient temp | Protected hydroxyl intermediate |

| Reduction | Organosilane, acid catalyst, non-polar + polar aprotic solvents, argon atmosphere | Conversion to target compound |

| Quenching and Isolation | Saturated sodium bicarbonate, layer separation | Pure final product |

| Amorphous Form Preparation | Industrial solvents, ambient temperature | Stable amorphous pharmaceutical form |

Research Findings and Advantages of the Method

- The described process is economical, robust, and scalable for commercial production.

- Use of in situ n-butyllithium reactions and organosilane reductions improves yield and purity.

- Avoidance of costly equipment and specialized techniques reduces production costs.

- The process allows easy recovery and purification of the final compound with high stereochemical integrity.

- The method is environmentally considerate by using industrially feasible solvents and mild conditions.

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

Methodological Answer: Stereochemical purity is critical due to the compound’s multiple chiral centers. Use stereoselective glycosylation and protecting group strategies (e.g., tert-butyldimethylsilyl or benzyl groups) to control configuration during synthesis. For example, describes a similar synthesis using HPLC purification (C18 column, acetonitrile/water with 0.1% TFA) to achieve 50% yield and >95% purity. NMR (300 MHz, methanol-d4) is essential to confirm stereochemistry .

Q. How can I verify the compound’s structural integrity post-synthesis?

Methodological Answer: Combine NMR spectroscopy (1H, 13C, and 2D-COSY) with mass spectrometry (ESI-MS or HRMS). highlights the use of 1H NMR to resolve coupling constants (e.g., J = 3.30 Hz for pyran ring protons) and ESI-MS to confirm molecular ion peaks ([M+Li]+ = 365.8) . For glycosidic linkages, NOESY or ROESY can validate spatial arrangements.

Q. What safety protocols are mandatory for handling this compound?

Methodological Answer: Follow GHS hazard codes (e.g., H318 for eye damage) and use:

- PPE : NIOSH-approved face shields, nitrile gloves, and lab coats .

- Ventilation : Fume hoods for weighing and synthesis steps .

- Storage : Airtight containers in dry, cool environments (2–8°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer: Address discrepancies via:

- Purity validation : Use HPLC (C18 columns, gradient elution) to confirm ≥95% purity, as impurities may skew bioactivity .

- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to targets like SGLT2 or FimH .

Q. What strategies optimize this compound’s bioavailability for CNS targeting?

Methodological Answer:

- LogP optimization : Modify hydroxyl groups to methyl ethers or acetates to enhance lipid solubility (target LogP = 1–3) .

- Prodrug design : Introduce enzymatically cleavable groups (e.g., phosphate esters) to improve blood-brain barrier penetration .

- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Q. How do stereochemical variations impact its inhibitory activity against SGLT2?

Methodological Answer:

- Comparative assays : Synthesize epimers (e.g., 2S,3S vs. 2S,3R) and test IC50 values in HEK293 cells expressing SGLT2.

- X-ray crystallography : Resolve co-crystal structures with SGLT2 to identify hydrogen-bonding interactions at chiral centers .

- Free energy calculations : Use MM/GBSA to quantify binding energy differences between stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.